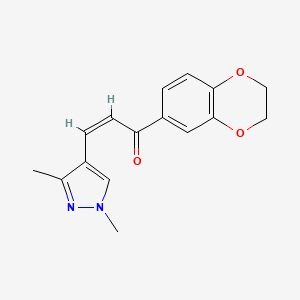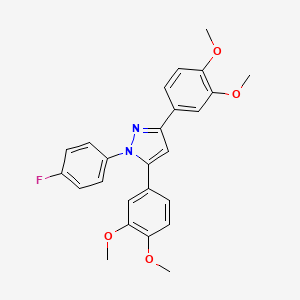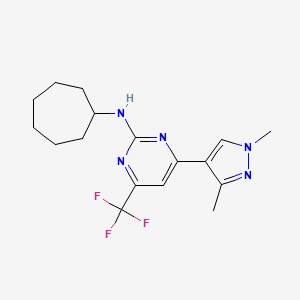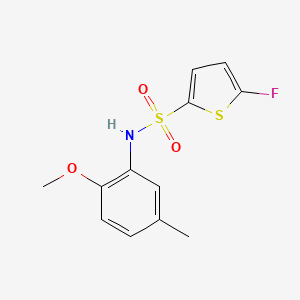
(2Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: is an organic compound that features a benzodioxin ring and a pyrazole ring connected by a propenone linker. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling of the Rings: The final step involves coupling the benzodioxin and pyrazole rings through a propenone linker, often using a base-catalyzed aldol condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propenone linker or the benzodioxin ring.
Reduction: Reduction reactions could target the carbonyl group in the propenone linker.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
科学研究应用
Chemistry
Catalysis: Compounds with similar structures are often explored as catalysts in organic reactions.
Materials Science: The unique electronic properties of the benzodioxin and pyrazole rings make them candidates for use in organic electronics.
Biology and Medicine
Pharmacology: Such compounds are studied for their potential as therapeutic agents, particularly for their anti-inflammatory, antimicrobial, or anticancer activities.
Biochemistry: They may be used as probes to study biological pathways and molecular interactions.
Industry
Cosmetics: Possible use as active ingredients in skincare products.
作用机制
The mechanism of action for (Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE would depend on its specific application. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
(Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: Similar structure but lacks the dimethyl groups on the pyrazole ring.
(Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1,3-DIMETHYL-1H-IMIDAZOL-4-YL)-2-PROPEN-1-ONE: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
The presence of the dimethyl groups on the pyrazole ring and the specific configuration of the propenone linker may confer unique electronic properties and biological activities to (Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE, distinguishing it from similar compounds.
属性
分子式 |
C16H16N2O3 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC 名称 |
(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H16N2O3/c1-11-13(10-18(2)17-11)3-5-14(19)12-4-6-15-16(9-12)21-8-7-20-15/h3-6,9-10H,7-8H2,1-2H3/b5-3- |
InChI 键 |
IOXQOHDCFSHLPY-HYXAFXHYSA-N |
手性 SMILES |
CC1=NN(C=C1/C=C\C(=O)C2=CC3=C(C=C2)OCCO3)C |
规范 SMILES |
CC1=NN(C=C1C=CC(=O)C2=CC3=C(C=C2)OCCO3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B10923988.png)

![6-cyclopropyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923992.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10923994.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924000.png)
![N-[1-(4-methoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924006.png)

![6-(3-methoxyphenyl)-1,3-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924039.png)
![6-cyclopropyl-1,3-dimethyl-N-(2-phenyl-1-benzofuran-7-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924045.png)
![methyl 4-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10924051.png)


